Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes an epoxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-methoxyphenylacetic acid with an appropriate epoxidizing agent. One common method includes the use of peracids like m-chloroperbenzoic acid (m-CPBA) to introduce the epoxy group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides (e.g., HCl, HBr) or nucleophiles (e.g., amines, thiols).
Major Products:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted derivatives: from substitution reactions.
Scientific Research Applications
Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Methyl 3-methoxyphenylacetate
- 3-Methoxyphenylacetic acid
- 3-Methoxyphenylpropionic acid
Comparison: Methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of both an epoxy group and a methoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The epoxy group, in particular, allows for a wider range of chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-(3-methoxyphenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-12(10(16-12)11(13)15-3)8-5-4-6-9(7-8)14-2/h4-7,10H,1-3H3 |
InChI Key |
VXYMGURRBMZDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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